N-(Azido-PEG3)-N-bis(PEG3-acid)

PROTAC linker design bioconjugation payload loading

Linear PEG linkers limit payload loading to one ligand per linker, constraining PROTAC design space. This branched linker resolves that bottleneck with two terminal carboxylic acids, enabling conjugation of two amine-bearing ligands at a controlled 2:1 stoichiometry for E3 ligase and target protein binders. Key outcomes: (i) azide group permits CuAAC or SPAAC bioorthogonal conjugation; (ii) LogP of -3.4 ensures aqueous solubility for one-pot, buffer-based click-and-conjugate workflows without organic co-solvents; (iii) ≥98% HPLC purity minimizes side products that confound cellular degradation assays. Supplied as a research reagent under ambient shipping.

Molecular Formula C26H50N4O13
Molecular Weight 626.7 g/mol
CAS No. 2055042-57-2
Cat. No. B609442
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(Azido-PEG3)-N-bis(PEG3-acid)
CAS2055042-57-2
SynonymsN-(Azido-PEG3)-N-bis(PEG3-acid) HCl salt
Molecular FormulaC26H50N4O13
Molecular Weight626.7 g/mol
Structural Identifiers
InChIInChI=1S/C26H50N4O13/c27-29-28-3-9-37-15-21-43-24-18-40-12-6-30(4-10-38-16-22-41-19-13-35-7-1-25(31)32)5-11-39-17-23-42-20-14-36-8-2-26(33)34/h1-24H2,(H,31,32)(H,33,34)
InChIKeyZFRXULKENCQWKC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

N-(Azido-PEG3)-N-bis(PEG3-acid) (CAS 2055042-57-2): A Branched PEG Linker for PROTAC Synthesis and Bioconjugation


N-(Azido-PEG3)-N-bis(PEG3-acid) is a polyethylene glycol (PEG)-based heterotrifunctional linker featuring a central tertiary amine branching point, one terminal azide group, and two terminal carboxylic acid moieties . The azide enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) for bioorthogonal conjugation, while the carboxylic acids permit amide bond formation with primary amines via EDC or HATU activation [1]. This branched architecture distinguishes it from linear bifunctional PEG linkers and provides unique stoichiometric and physicochemical properties relevant to proteolysis-targeting chimera (PROTAC) development and bioconjugation workflows.

Branched PEG linker designed for PROTAC assembly and bioconjugation workflows
Two carboxylic acid groups support 2:1 amine payload conjugation
Azide handle enables bioorthogonal click chemistry (CuAAC or SPAAC)

Why Generic Substitution Fails for N-(Azido-PEG3)-N-bis(PEG3-acid): Architectural and Physicochemical Differentiation from Linear and Mono-Acid PEG Linkers


Substituting N-(Azido-PEG3)-N-bis(PEG3-acid) with a linear azido-PEG-acid (e.g., Azido-PEG3-acid, CAS 1056024-94-2) or a branched analog with different terminal functionality (e.g., N-(Azido-PEG3)-N-bis(PEG3-NHS ester)) introduces critical deviations in stoichiometry, hydrophilicity, and reactivity. The presence of two carboxylic acids versus one alters the molar loading capacity for amine-containing payloads by a factor of two . The calculated LogP of -3.4 for the target compound indicates significantly greater hydrophilicity compared to the Boc-protected analog (LogP 1.5) , directly impacting aqueous solubility and downstream formulation behavior. These quantitative differences preclude simple interchange and necessitate evidence-based linker selection.

Loading mismatch Linear azido-PEG-acid linkers carry only one carboxylic acid, halving the amine conjugation capacity compared to this branched structure.
Solubility shift Boc-protected branched analog exhibits a large hydrophobicity increase (>4.9 LogP units), which may require organic co-solvent and compromise aqueous compatibility.
Flexibility gap Linear analogs with fewer rotatable bonds may lack the conformational search space needed for optimal ternary complex formation in PROTAC SAR studies.

Quantitative Differentiation Evidence for N-(Azido-PEG3)-N-bis(PEG3-acid) Relative to Comparator Linkers


Branching Architecture and Stoichiometric Advantage: Two Carboxylic Acids vs. One in Linear Azido-PEG-Acid Linkers

N-(Azido-PEG3)-N-bis(PEG3-acid) contains two terminal carboxylic acid groups per molecule, compared to a single carboxylic acid in linear heterobifunctional linkers such as Azido-PEG3-acid (CAS 1056024-94-2) . This structural difference translates to a 2:1 stoichiometric advantage for conjugation to amine-containing payloads, effectively doubling the molar loading capacity per linker unit. This branching architecture is enabled by the tertiary amine core, which is absent in linear comparators.

Carboxyl count
Class-level inference
2 carboxylic acids (vs. 1 in Azido-PEG3-acid)
Enables 2-fold higher amine loading density for PROTAC conjugates
Structural analysis; confirm experimentally for specific payloads
PROTAC linker design bioconjugation payload loading

Enhanced Hydrophilicity: LogP Comparison with Branched Boc-Protected Analog

The target compound exhibits a LogP value of -3.4 , indicating strong hydrophilicity. In contrast, the Boc-protected branched analog N-(Azido-PEG3)-N-bis(PEG3-Boc) (CAS 2055042-56-1) has a LogP of 1.5 , reflecting a >4.9 log unit shift toward hydrophobicity due to the t-butyl ester protecting groups. This quantitative difference directly impacts aqueous solubility and the ability to formulate PROTACs or bioconjugates in physiologically compatible buffers without organic co-solvents.

Hydrophilicity
Cross-study comparable
Target LogP: −3.4
vs
Boc analog LogP: 1.5
Supports direct aqueous conjugation without deprotection
Calculated LogP; validate experimentally in buffer
aqueous solubility LogP PEG linker

Molecular Weight and Conjugation Efficiency: Comparative Rotatable Bond Count

The target compound has a molecular weight of 626.7 g/mol and a rotatable bond count of 36 . In comparison, the simpler linear analog N-(Azido-PEG3)-NH-PEG3-acid (CAS 2183440-72-2) has a molecular weight of 422.5 g/mol and only 24 rotatable bonds . The higher rotatable bond count and increased molecular weight of the target compound provide greater conformational flexibility and extended spatial reach between the azide anchor point and the carboxylic acid conjugation sites, which is a critical determinant of ternary complex formation efficiency in PROTAC applications.

Rotatable bonds
Cross-study comparable
36 bonds (MW 626.7)
vs
24 bonds (MW 422.5) in linear analog
Greater conformational flexibility for ternary complex optimization
Vendor datasheets; SAR context requires verification
linker flexibility PROTAC efficacy conformational entropy

Purity and Procurement Specifications: ≥97-98% HPLC Purity Across Multiple Vendors

N-(Azido-PEG3)-N-bis(PEG3-acid) is consistently supplied with purity specifications of ≥97% (Aladdin) or ≥98% (InvivoChem, XcessBio) as determined by HPLC. This level of purity exceeds the typical ≥95% specification commonly offered for generic PEG linkers such as Azido-PEG3-acid from multiple sources . Higher purity reduces the risk of side reactions during multi-step PROTAC assembly and minimizes the need for post-conjugation purification.

Purity (HPLC)
Cross-study comparable
≥97–98% HPLC purity across multiple vendors
Reduces need for repurification in multi-step PROTAC synthesis
Verify COA for specific lot; typical generic linker purity is ≥95%
linker quality control batch consistency PROTAC synthesis

Optimal Application Scenarios for N-(Azido-PEG3)-N-bis(PEG3-acid) Based on Quantitative Differentiation Evidence


PROTAC Linker for High-Density Amine Payload Conjugation

The presence of two carboxylic acid groups per molecule enables conjugation of two amine-containing ligands (e.g., E3 ligase ligands or target protein binders) per linker unit. This 2:1 stoichiometry is particularly advantageous when synthesizing PROTACs requiring high local concentration of binding moieties or when the linker serves as a central hub for multi-component assemblies .

Aqueous-Phase Bioconjugation Requiring No Pre-Activation

With a LogP of -3.4, N-(Azido-PEG3)-N-bis(PEG3-acid) exhibits sufficient hydrophilicity for direct dissolution and reaction in aqueous buffers, unlike the Boc-protected analog which requires organic co-solvents or a deprotection step . This property makes it suitable for one-pot, aqueous-phase click-and-conjugate workflows where minimal sample handling is desired [1].

PROTAC SAR Studies Requiring Extended Linker Flexibility

The compound's 36 rotatable bonds and branched architecture provide a conformational search space that can accommodate varying distances between the E3 ligase binding site and the target protein binding site. Researchers exploring linker length and flexibility in ternary complex formation can utilize this compound to probe the optimal spatial orientation without synthesizing multiple linear linkers .

High-Purity Starting Material for Multi-Step Conjugate Synthesis

Vendor specifications of ≥97-98% HPLC purity reduce the likelihood of side products in subsequent conjugation steps. This is critical for PROTAC synthesis where even minor impurities can interfere with ternary complex formation or confound cellular degradation assays .

Application
Selection Property
Validation Focus
High-density amine PROTAC conjugation
Dual carboxyl loading capacity
Conjugation stoichiometry and payload incorporation efficiency
Aqueous-phase bioconjugation without pre-activation
Aqueous solubility profile
Reaction homogeneity in buffer, absence of organic co-solvent
PROTAC linker SAR studies requiring extended flexibility
Conformational flexibility (rotatable bonds)
Ternary complex formation assays and orientation optimization
High-purity starting material for multi-step synthesis
Baseline purity specification
Impurity profile and impact on conjugation side products

Technical Documentation Hub

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